5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylic acid
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Overview
Description
5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylic acid involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:
Synthetic Routes: The preparation of this compound typically involves multi-step organic synthesis. The process may include the formation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to enhance the reaction rate and yield.
Industrial Production: Industrial production methods often involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, which can be categorized as follows:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in this compound are replaced by other groups under specific conditions.
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as acidic or basic environments, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products:
Scientific Research Applications
5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules and study reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids, which can provide insights into cellular processes and potential therapeutic targets.
Medicine: Research into this compound includes its potential use in drug development, particularly for its ability to modulate specific biological pathways.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to particular proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. These interactions can be studied using techniques such as molecular docking, enzyme assays, and cellular assays to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include CID 3013039, CID 3013040, and CID 3013041.
Comparison: By comparing the properties, reactivity, and applications of this compound with similar compounds, researchers can better understand its potential and limitations, guiding further research and development.
Properties
IUPAC Name |
5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-6-5(9(14)15)10-7(11-8(6)13)4-2-1-3-16-4/h1-3,12H,(H,14,15)(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOGKSFNCMYOPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=O)C(=C(N2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=NC(=O)C(=C(N2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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